molecular formula C26H18F2N2O2 B2972280 7-fluoro-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533889-96-2

7-fluoro-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2972280
CAS No.: 533889-96-2
M. Wt: 428.439
InChI Key: DVTKBSKYZRYWCJ-UHFFFAOYSA-N
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Description

7-fluoro-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C26H18F2N2O2 and its molecular weight is 428.439. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

The compound potently activates both the central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors . Activation of these receptors can lead to various physiological effects, depending on the specific receptor and its location in the body.

Biochemical Pathways

For example, activation of CB 1 receptors in the brain can inhibit the release of neurotransmitters, thereby modulating neuronal activity .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific physiological context. For example, in the nervous system, activation of CB 1 receptors can modulate neurotransmission, potentially influencing processes such as pain sensation and mood .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability, while individual differences in metabolism can influence its efficacy and potential side effects .

Properties

IUPAC Name

7-fluoro-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F2N2O2/c27-18-10-8-17(9-11-18)25-22-14-19(28)12-13-23(22)29-24(31)15-30(25)26(32)21-7-3-5-16-4-1-2-6-20(16)21/h1-14,25H,15H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTKBSKYZRYWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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